
N,N-Dimethylol-N'-stearylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Dimethylol-N’-stearylurea: is a chemical compound with the molecular formula C21H44N2O3 . It is known for its applications in various industrial and scientific fields due to its unique chemical properties. The compound is characterized by the presence of a stearyl group attached to a urea backbone, which imparts specific physical and chemical characteristics.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dimethylol-N’-stearylurea typically involves the reaction of stearylurea with formaldehyde under controlled conditions. The reaction is carried out in the presence of a catalyst, often an acid or base, to facilitate the formation of the dimethylol groups. The reaction conditions, such as temperature and pH, are carefully monitored to ensure the desired product is obtained.
Industrial Production Methods: In industrial settings, the production of N,N-Dimethylol-N’-stearylurea is scaled up using continuous flow reactors. This method allows for the efficient and consistent production of the compound. The process involves the continuous addition of reactants and the removal of products, ensuring a steady-state reaction environment. The use of advanced monitoring and control systems ensures high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: N,N-Dimethylol-N’-stearylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield stearylurea oxides, while reduction can produce stearylurea derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
N,N-Dimethylol-N’-stearylurea has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a stabilizer in various chemical reactions.
Biology: The compound is utilized in the study of biological membranes and as a surfactant in biochemical assays.
Industry: The compound is used in the production of coatings, adhesives, and textiles due to its ability to form stable films and enhance material properties.
Wirkmechanismus
The mechanism of action of N,N-Dimethylol-N’-stearylurea involves its interaction with various molecular targets and pathways. The compound’s amphiphilic nature allows it to interact with both hydrophilic and hydrophobic environments, making it effective in stabilizing emulsions and enhancing the solubility of hydrophobic compounds. It can also form hydrogen bonds with other molecules, influencing their physical and chemical properties.
Vergleich Mit ähnlichen Verbindungen
N,N-Dimethylurea: A simpler analog with similar urea backbone but lacking the stearyl group.
N,N-Dimethylolurea: Similar in structure but without the stearyl group, used in textile finishing.
Stearylurea: Lacks the dimethylol groups but shares the stearyl group.
Uniqueness: N,N-Dimethylol-N’-stearylurea is unique due to the presence of both dimethylol and stearyl groups, which impart distinct amphiphilic properties. This makes it particularly useful in applications requiring both hydrophilic and hydrophobic interactions, such as in surfactants and emulsifiers.
Eigenschaften
CAS-Nummer |
72749-65-6 |
|---|---|
Molekularformel |
C21H44N2O3 |
Molekulargewicht |
372.6 g/mol |
IUPAC-Name |
1,1-bis(hydroxymethyl)-3-octadecylurea |
InChI |
InChI=1S/C21H44N2O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22-21(26)23(19-24)20-25/h24-25H,2-20H2,1H3,(H,22,26) |
InChI-Schlüssel |
BZTQFWIWLSWQEA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCNC(=O)N(CO)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


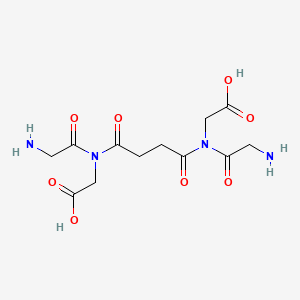
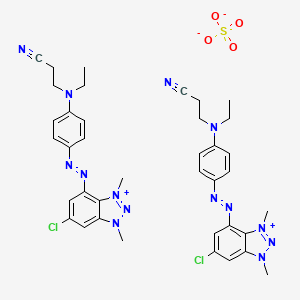
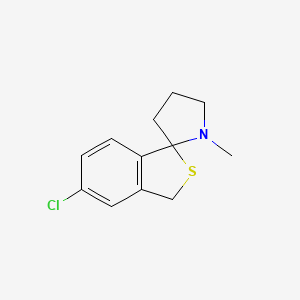


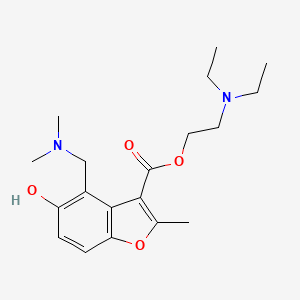



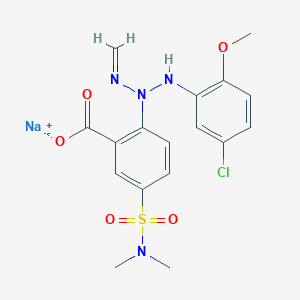
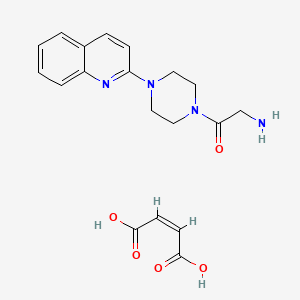

![2-[4-(3-iodo-8-propan-2-yl-5,6-dihydrobenzo[b][1]benzothiepin-6-yl)piperazin-1-yl]ethanol;methanesulfonic acid;hydrate](/img/structure/B12715246.png)
![(Z)-but-2-enedioic acid;4-methyl-4-azatetracyclo[13.4.0.02,7.08,13]nonadeca-1(19),8,10,12,15,17-hexaene](/img/structure/B12715248.png)
